2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine
Overview
Description
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the tert-butylphenyl and dimethoxy groups in this compound enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-tert-butylphenyl and 4,6-dimethoxypyrimidine precursors.
Condensation Reaction: The 4-tert-butylphenyl group is introduced to the pyrimidine ring through a condensation reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms or the addition of hydrogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents, and sulfonating agents. The reactions are typically carried out in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory properties.
Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets in pests and pathogens.
Materials Science: It is employed in the design and synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), owing to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, in pharmaceuticals, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butylphenyl)-4,6-dimethoxypyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4-Tert-butylphenyl-4,6-dimethoxypyrimidine: A positional isomer with the tert-butylphenyl group attached at a different position on the pyrimidine ring.
Uniqueness
2-(4-Tert-butylphenyl)-4,6-dimethoxypyrimidine is unique due to the specific positioning of the tert-butylphenyl and dimethoxy groups on the pyrimidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-4,6-dimethoxypyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)12-8-6-11(7-9-12)15-17-13(19-4)10-14(18-15)20-5/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXOYCYZMWGORH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC(=N2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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